
Methyl 2-(trimethylstannyl)cyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(trimethylstannyl)cyclohex-1-ene-1-carboxylate: is an organotin compound that features a cyclohexene ring substituted with a trimethylstannyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexene, which is then functionalized to introduce the ester and stannyl groups.
Reaction Conditions:
Industrial Production Methods: Industrial synthesis may involve multi-step processes including the formation of intermediate compounds, followed by purification steps such as distillation or recrystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products:
Oxidation: Organotin oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organotin compounds.
Biology and Medicine:
Biological Activity: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or conductivity.
Mécanisme D'action
Mechanism:
Catalytic Activity: The trimethylstannyl group can facilitate various catalytic processes by stabilizing transition states or intermediates.
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific functional groups and overall structure.
Comparaison Avec Des Composés Similaires
Methyl 1-cyclohexene-1-carboxylate: Similar structure but lacks the stannyl group.
Trimethylstannylcyclohexane: Contains the stannyl group but lacks the ester functionality.
Cyclohexene derivatives: Various derivatives with different substituents on the cyclohexene ring.
Uniqueness:
Combination of Functional Groups:
Versatility: The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
93493-97-1 |
|---|---|
Formule moléculaire |
C11H20O2Sn |
Poids moléculaire |
302.98 g/mol |
Nom IUPAC |
methyl 2-trimethylstannylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H11O2.3CH3.Sn/c1-10-8(9)7-5-3-2-4-6-7;;;;/h2-5H2,1H3;3*1H3; |
Clé InChI |
UXMRWEAHOZIXFZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(CCCC1)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


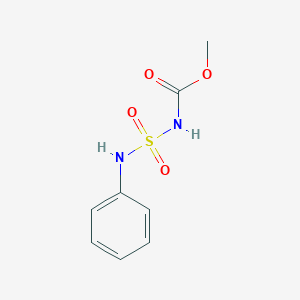
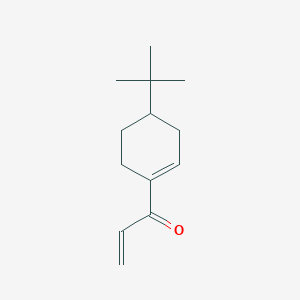

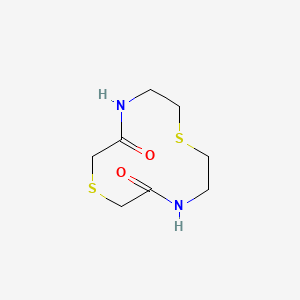
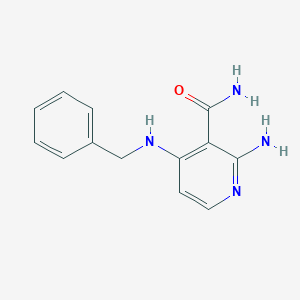
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
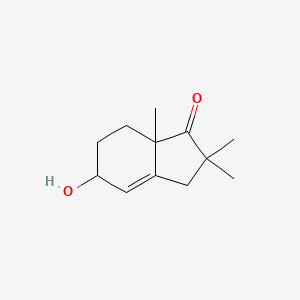
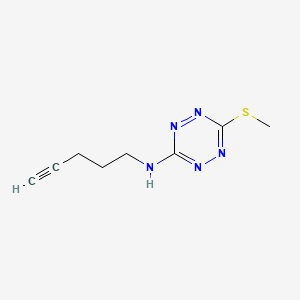

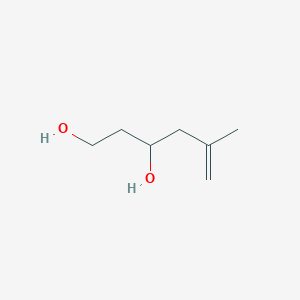
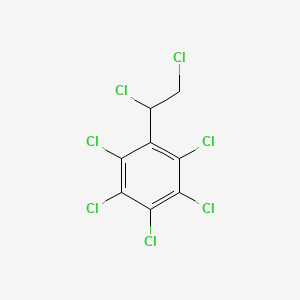
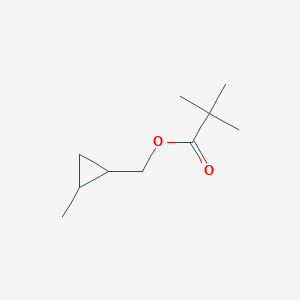
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
